2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-5-oxopentanoic acid;azane
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Overview
Description
“2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-5-oxopentanoic acid;azane” is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amino, oxo, and phosphoryl groups, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-5-oxopentanoic acid;azane” involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the pteridine ring system, followed by the introduction of the benzoyl and amino groups. Subsequent steps include the attachment of the phosphoryl and octadecanoyloxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The benzoyl and phosphoryl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitro derivatives, while reduction of the oxo groups may produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It could serve as a lead compound for the development of new drugs or biochemical probes.
Medicine
In medicine, this compound may have potential therapeutic applications, particularly if it exhibits activity against specific biological targets. It could be investigated for its efficacy in treating various diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a component in specialized chemical formulations. Its unique properties may make it suitable for use in coatings, adhesives, or other industrial applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and other proteins. The compound’s functional groups may enable it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pteridine derivatives, benzoyl compounds, and phosphorylated molecules. Examples include:
Folic acid: A pteridine derivative with important biological functions.
Benzoyl peroxide: A benzoyl compound used in acne treatment.
Adenosine triphosphate (ATP): A phosphorylated molecule involved in energy transfer.
Uniqueness
What sets “2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-5-oxopentanoic acid;azane” apart is its combination of multiple functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C65H111N10O16P |
---|---|
Molecular Weight |
1319.6 g/mol |
IUPAC Name |
2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-5-oxopentanoic acid;azane |
InChI |
InChI=1S/C65H108N9O16P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-57(76)87-49-54(90-58(77)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)50-89-91(83,84)88-44-42-68-65(82)86-46-45-85-43-41-67-56(75)40-39-55(63(80)81)72-61(78)51-35-37-52(38-36-51)69-47-53-48-70-60-59(71-53)62(79)74-64(66)73-60;/h35-38,48,54-55,59,69H,3-34,39-47,49-50H2,1-2H3,(H,67,75)(H,68,82)(H,72,78)(H,80,81)(H,83,84)(H2,66,74,79);1H3 |
InChI Key |
WXIKCKLNMQSVPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=NC3C(=NC(=NC3=O)N)N=C2)OC(=O)CCCCCCCCCCCCCCCCC.N |
Origin of Product |
United States |
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